8-Fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine
Overview
Description
8-Fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine is a chemical compound with the molecular formula C8H8FNO. It is a member of the benzoxazine family, which is known for its diverse applications in various fields such as medicinal chemistry, material science, and polymer chemistry . This compound is characterized by the presence of a fluorine atom at the 8th position of the benzoxazine ring, which can significantly influence its chemical properties and reactivity.
Biochemical Analysis
Biochemical Properties
8-Fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to interact with enzymes involved in oxidative stress responses, potentially modulating their activity to enhance cellular defense mechanisms . Additionally, this compound may bind to specific proteins, altering their conformation and function, which can have downstream effects on various biochemical pathways .
Cellular Effects
The effects of this compound on cells are multifaceted. It influences cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that this compound can modulate signaling pathways related to cell survival and apoptosis, thereby affecting cell fate decisions . Furthermore, it has been observed to alter gene expression profiles, leading to changes in the expression of genes involved in metabolic processes and stress responses . These changes can impact cellular metabolism, potentially enhancing the cell’s ability to cope with environmental stressors .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, influencing their activity. For example, it may inhibit or activate enzymes by binding to their active sites, thereby modulating their catalytic activity . Additionally, this compound can affect gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term exposure to this compound has been associated with sustained changes in cellular function, including alterations in metabolic activity and stress response pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exert beneficial effects, such as enhancing cellular defense mechanisms and improving metabolic efficiency . At higher doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine typically involves the reaction of 2-aminophenol with a fluorinated aldehyde or ketone under acidic or basic conditions. One common method is the condensation of 2-aminophenol with 8-fluorobenzaldehyde in the presence of an acid catalyst, followed by cyclization to form the benzoxazine ring . Another approach involves the use of a fluorinated ketone and an appropriate amine under similar conditions .
Industrial Production Methods
Industrial production of this compound may involve high-throughput mechanochemical synthesis, which allows for the parallel synthesis of multiple benzoxazine derivatives. This method uses a multiposition jar milling system, enabling the processing of up to 12 samples simultaneously, thus increasing the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
8-Fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions . The reactions typically occur under controlled temperatures and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced benzoxazine derivatives, and substitution reactions can result in various substituted benzoxazines .
Scientific Research Applications
8-Fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 8-Fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The fluorine atom can enhance the compound’s binding affinity and selectivity towards its targets, thereby increasing its potency and efficacy .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2H-benzo[b][1,4]oxazine: Lacks the fluorine atom, resulting in different chemical properties and reactivity.
8-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine: Contains a chlorine atom instead of fluorine, which can alter its biological activity and chemical behavior.
Uniqueness
8-Fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form strong hydrogen bonds, making it a valuable compound for various applications .
Properties
IUPAC Name |
8-fluoro-3,4-dihydro-2H-1,4-benzoxazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO/c9-6-2-1-3-7-8(6)11-5-4-10-7/h1-3,10H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUSAJTKBOABBTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(N1)C=CC=C2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30585698 | |
Record name | 8-Fluoro-3,4-dihydro-2H-1,4-benzoxazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30585698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898832-40-1 | |
Record name | 8-Fluoro-3,4-dihydro-2H-1,4-benzoxazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30585698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-fluoro-3,4-dihydro-2H-1,4-benzoxazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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